molecular formula C22H45NO4 B14440137 (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 79206-14-7

(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B14440137
CAS No.: 79206-14-7
M. Wt: 387.6 g/mol
InChI Key: UXJGCZJWBHJNFV-CIAFKFPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol lies in its specific hexadecyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

79206-14-7

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-20(25)22(27)21(26)19(23)18-24/h19-22,24-27H,2-18H2,1H3/t19-,20+,21-,22-/m1/s1

InChI Key

UXJGCZJWBHJNFV-CIAFKFPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

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